![molecular formula C17H19N5O3 B2354244 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1798034-70-4](/img/structure/B2354244.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BPU is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell growth and proliferation.
Wirkmechanismus
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell growth and proliferation. This compound inhibits the activity of several kinases, including AKT, ERK, and JNK. By inhibiting these kinases, this compound disrupts the signaling pathways that are essential for cancer cell survival and proliferation. This compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. This compound inhibits the growth and proliferation of cancer cells and induces apoptosis. This compound also reduces the expression of several proteins involved in cancer cell survival and proliferation, including Bcl-2, cyclin D1, and survivin. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential applications in cancer treatment, and there is a significant amount of literature available on its mechanism of action and effects on cancer cells. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer to cells in culture. This compound can also be toxic to normal cells at high concentrations, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea. One direction is to investigate the potential applications of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective analogs of this compound that can target specific signaling pathways involved in cancer cell growth and proliferation. Additionally, more studies are needed to investigate the toxicity and pharmacokinetics of this compound in animal models. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
Synthesemethoden
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves the reaction of 1-(benzo[d][1,3]dioxol-5-yl)urea with 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form this compound. The purity of this compound can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound's ability to target multiple signaling pathways involved in cancer cell growth and proliferation makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(21-12-3-4-14-15(9-12)25-11-24-14)19-10-13-5-6-18-16(20-13)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCILBLEBOXYDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

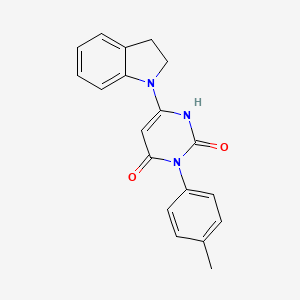
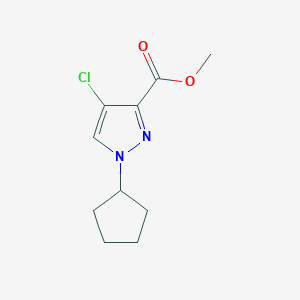
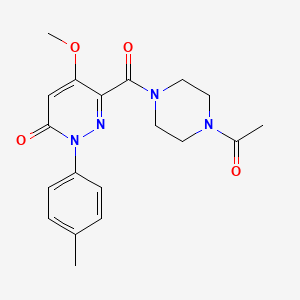


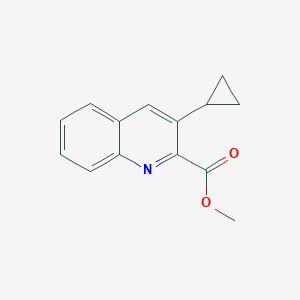

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

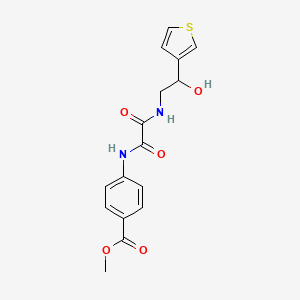
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)
